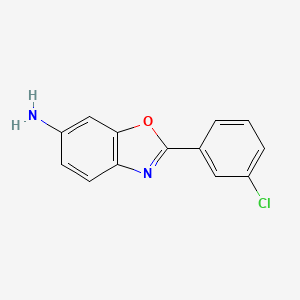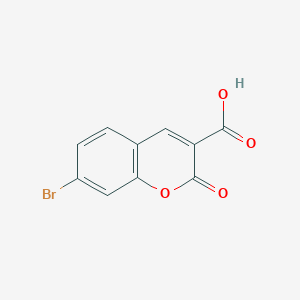
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the CAS number 1438410-03-7 . It is a solid substance and its molecular formula is C10H5BrO4 . The compound has a molecular weight of 269.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 269.05 . Its boiling point is predicted to be 470.0±45.0 °C and its density is predicted to be 1.583±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid and its derivatives show promising fluorescence properties. Shi, Liang, and Zhang (2017) synthesized various benzo[c]coumarin carboxylic acids, including derivatives of 2H-chromene, which exhibited excellent fluorescence in ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds (Shi, Liang, & Zhang, 2017).
Antibacterial and Antifungal Agents
A study by Mahesh et al. (2022) involved the synthesis of oxadiazole derivatives containing 2H-chromen-2-one moiety, using this compound as a precursor. These derivatives were found to have potential as antibacterial and antifungal agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
G Protein-Coupled Receptor Studies
The compound has been used in studies related to G protein-coupled receptors (GPR35). Thimm et al. (2013) synthesized a derivative, which was a potent and selective GPR35 agonist, useful for studying this orphan receptor (Thimm, Funke, Meyer, & Müller, 2013). Similarly, Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for GPR35, highlighting their role in selective activation and potential as pharmacological tools (Funke, Thimm, Schiedel, & Müller, 2013).
Synthesis of Heterocycles
Arsenyan, Vasiļjeva, and Belyakov (2011) developed a method for synthesizing selenophene-containing polycyclic heterocycles, demonstrating the versatility of 2H-chromene derivatives in creating complex molecular structures (Arsenyan, Vasiļjeva, & Belyakov, 2011).
Development of Pharmacological Agents
Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, indicating the potential of these compounds in developing new pharmacological agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Antioxidant Activities
Kwak et al. (2006) synthesized a series of 7-hydroxy-4-oxo-4H-chromene and 7-hydroxychroman-2-carboxylic acid N-alkyl amides, evaluating their antioxidant activities, thereby highlighting another potential application in medical research (Kwak, Kang, Jung, Kim, Cho, & Lee, 2006).
Safety and Hazards
The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .
Wirkmechanismus
Target of Action
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin . Coumarins are known to interact with a variety of targets, including enzymes like pancreatic lipase . .
Mode of Action
Coumarin derivatives have been shown to interact with their targets through various mechanisms, such as competitive inhibition . The bromine atom in the this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Coumarin derivatives have been shown to affect various pathways, including those involved in lipid metabolism
Result of Action
Coumarin derivatives have been shown to exhibit various biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors
Eigenschaften
IUPAC Name |
7-bromo-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDKSRVNCYJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
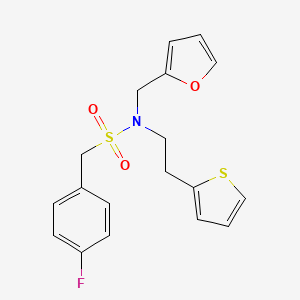
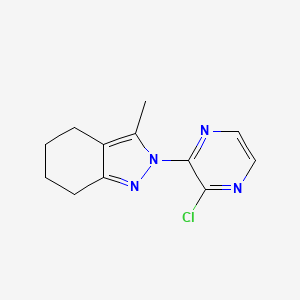
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)
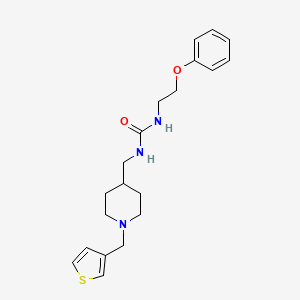
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)
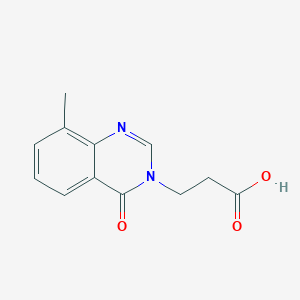
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)
![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)
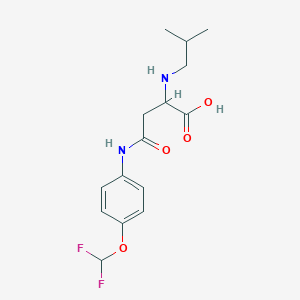
![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)

